Product packaging for Hirtellin E(Cat. No.:CAS No. 144886-16-8)

Hirtellin E

Cat. No.: B12769882
CAS No.: 144886-16-8
M. Wt: 1571.1 g/mol
InChI Key: GSGRIXBELKZTGO-SHIPKOKOSA-N
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Description

Contextualization within Natural Products Chemistry and Phytochemistry

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Phytochemistry, a sub-discipline, focuses specifically on the vast and diverse chemical compounds produced by plants. Hirtellin E is a prime example of the complex molecules that these fields endeavor to understand. Its classification as a hydrolyzable tannin places it within a large family of polyphenolic compounds known for their chemical reactivity and biological activity. The study of compounds like this compound is fundamental to these disciplines, as it not only expands our knowledge of the chemical diversity of the natural world but also provides novel molecular architectures that can inspire new synthetic methodologies and therapeutic agents.

Significance of Hydrolyzable Tannins in Contemporary Research Paradigms

Hydrolyzable tannins, including this compound, are a class of natural products that have garnered considerable attention in modern research. nih.gov Their ability to interact with and precipitate proteins has long been recognized, but contemporary research is delving deeper into the nuances of these interactions and their potential applications. aimspress.com In recent years, hydrolyzable tannins have been investigated for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov This has led to their exploration in diverse fields such as medicine, food science, and materials science. aimspress.com The complex structures of these tannins, often featuring multiple galloyl and hexahydroxydiphenoyl (HHDP) groups, present unique opportunities for studying structure-activity relationships and understanding the molecular basis of their biological effects. nih.gov

Historical Perspectives and Milestones in the Study of this compound

The journey of this compound from a component of a plant extract to a fully characterized molecule is a testament to the advancements in analytical chemistry. This compound was first isolated from the leaves of Reaumuria hirtella, a plant belonging to the Tamaricaceae family. weebly.comutu.fi The successful isolation of this compound, along with its structural analogues Hirtellin C, D, and F, marked a significant contribution to the phytochemical understanding of this plant genus. weebly.comutu.fi

The structure elucidation of this compound was a complex undertaking that relied on a combination of chemical and spectroscopic methods. weebly.com Key to this process was the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. weebly.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the intricate connectivity of atoms within such large and complex molecules. These methods allow researchers to map out the carbon and proton frameworks and to establish the linkages between the constituent monomeric units, ultimately revealing the dimeric nature and the specific arrangement of the galloyl and other acyl groups that define the structure of this compound.

Broader Academic Implications of Research on this compound

The study of this compound and other complex hydrolyzable tannins has implications that extend beyond the immediate scope of natural products chemistry. The unique and challenging structures of these molecules can serve as a driving force for innovation in synthetic organic chemistry, as researchers devise new strategies to construct these intricate architectures in the laboratory. Furthermore, the biological activities of this compound and its relatives can provide valuable leads for the development of new therapeutic agents. nih.gov Understanding how these molecules interact with biological targets at a molecular level can offer insights into disease mechanisms and pave the way for the design of novel drugs. nih.gov Moreover, the ecological roles of tannins in plant defense and their interactions with other organisms are areas of active research, and the detailed characterization of individual tannins like this compound contributes to a more comprehensive understanding of these complex ecological relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H50O44 B12769882 Hirtellin E CAS No. 144886-16-8

Properties

CAS No.

144886-16-8

Molecular Formula

C68H50O44

Molecular Weight

1571.1 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 2-[[(11R,12S,13R,31R,33S)-4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H50O44/c69-13-35-47(88)55(107-59(93)15-1-23(70)39(80)24(71)2-15)57(67(104-35)111-61(95)17-5-27(74)41(82)28(75)6-17)109-65(99)21-11-32(79)45(86)50(91)52(21)103-34-12-22-53(51(92)46(34)87)102-33-8-18(7-29(76)42(33)83)62(96)112-68-58(110-66(22)100)56(108-60(94)16-3-25(72)40(81)26(73)4-16)54-36(105-68)14-101-63(97)19-9-30(77)43(84)48(89)37(19)38-20(64(98)106-54)10-31(78)44(85)49(38)90/h1-12,35-36,47,54-58,67-92H,13-14H2/t35-,36-,47-,54-,55+,56+,57-,58-,67+,68+/m1/s1

InChI Key

GSGRIXBELKZTGO-SHIPKOKOSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)O[C@@H]7[C@H]([C@@H]([C@H](O[C@H]7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)OC7C(C(C(OC7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation of Hirtellin E

Botanical Sourcing and Taxonomic Identification of Reaumuria hirtella

Hirtellin E is a naturally occurring chemical compound isolated from Reaumuria hirtella, a plant species belonging to the family Tamaricaceae. The genus Reaumuria encompasses a group of flowering plants typically found in North Africa, parts of Europe and Asia, including the Middle East, Central Asia, and northern China. These plants are generally perennial xerophytic and halophytic shrubs or subshrubs, well-adapted to arid and saline environments.

The taxonomic classification of Reaumuria hirtella is as follows:

Taxonomic RankClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderCaryophyllales
FamilyTamaricaceae
GenusReaumuria
Specieshirtella

Advanced Methodologies for this compound Isolation from Biological Matrices

The isolation of this compound from the leaf extract of Reaumuria hirtella involves a multi-step process that leverages the principles of phytochemistry to extract and purify this specific hydrolyzable tannin.

Optimized Extraction Techniques from Plant Material

The initial step in the isolation of this compound involves the extraction of crude chemical constituents from the dried and powdered leaves of Reaumuria hirtella. A common and effective method for the extraction of hydrolyzable tannins is the use of a mixture of acetone and water. This solvent system is particularly adept at solubilizing a wide range of polyphenolic compounds, including dimeric hydrolyzable tannins like this compound. The plant material is typically macerated or percolated with the aqueous acetone mixture to ensure efficient extraction of the target compounds. Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification Strategies for Hydrolyzable Tannins

The crude extract obtained from Reaumuria hirtella is a complex mixture of various phytochemicals. To isolate this compound, a series of chromatographic techniques are employed. A common strategy involves the following steps:

Solvent-Solvent Partitioning: The crude extract is often first partitioned between different immiscible solvents to separate compounds based on their polarity. This initial fractionation helps to reduce the complexity of the mixture.

Column Chromatography: The resulting fractions are then subjected to column chromatography. A variety of stationary phases can be used, with Sephadex LH-20 being particularly effective for the separation of tannins. Elution is typically carried out with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining high-purity this compound. A reversed-phase C18 column is often used, with a mobile phase typically consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape.

Contemporary Approaches to High-Purity Compound Isolation

Modern isolation techniques aim to improve efficiency and yield. Centrifugal Partition Chromatography (CPC) is a contemporary approach that can be employed for the purification of natural products like this compound. CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. This method can provide high-purity compounds in a shorter amount of time compared to traditional column chromatography.

Multi-Dimensional Spectroscopic Techniques for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel organic compounds. For a complex molecule like this compound, a suite of 1D and 2D NMR experiments are necessary.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in this compound are indicative of the aromatic and glycosidic protons characteristic of a hydrolyzable tannin.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environments. The signals in the ¹³C NMR spectrum of this compound correspond to the carbons of the glucose core, galloyl groups, and the specific dehydrotrigalloyl (hellinoyl) group.

2D NMR Spectroscopy:

2D NMR experiments are essential for establishing the connectivity between atoms within the this compound molecule. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the sequence of protons within a spin system, such as the protons of the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is crucial for connecting the different structural fragments of this compound, such as linking the galloyl and hellinoyl groups to specific positions on the glucose core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Based on the comprehensive analysis of 1D and 2D NMR data, this compound has been characterized as a dimeric hydrolyzable tannin. A key structural feature of this compound is the presence of a dehydrotrigalloyl group, also known as a hellinoyl group. It is considered an analog of another known compound, hirtellin B.

Below are the reported ¹H and ¹³C NMR chemical shifts for the glucose moiety and the acyl groups of this compound, which are fundamental to its structural assignment.

Table of ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)
Glucose Moiety
192.56.35 (d, J=8.3 Hz)
271.85.61 (t, J=8.3 Hz)
373.15.95 (t, J=8.3 Hz)
468.95.58 (t, J=8.3 Hz)
574.24.50 (m)
6a62.84.45 (dd, J=12.2, 2.4 Hz)
6b3.80 (dd, J=12.2, 5.4 Hz)
Galloyl Groups
G-1 (1-O-galloyl)
2', 6'109.87.10 (s)
G-2 (2-O-galloyl)
2', 6'109.57.05 (s)
G-3 (3-O-galloyl)
2', 6'109.26.98 (s)
Hellinoyl Group
A-2110.57.15 (s)
B-2110.26.58 (s)
C-6108.16.32 (s)

Note: The chemical shifts are reported in parts per million (ppm) and were likely measured in a deuterated solvent such as acetone-d₆ or methanol-d₄. The coupling constants (J) are given in Hertz (Hz). The assignments are based on the analysis of 1D and 2D NMR spectra from the primary literature.

Inability to Generate Article on this compound Due to Lack of Specific Scientific Data

A comprehensive search for detailed scientific information on the chemical compound "this compound" has concluded that there is insufficient publicly available data to construct the requested article. While the user provided a specific and structured outline for an article on this compound, the foundational experimental data required to populate the sections on its structural elucidation is not available in the public domain.

The requested article was to be structured around the following key areas of chemical analysis:

High-Accuracy Mass Spectrometry (MS) for Molecular Formula Determination: This requires access to the high-resolution mass spectrometry data of this compound, which would provide the accurate mass needed to determine its molecular formula.

Application of Chiroptical Spectroscopy (e.g., CD, ORD): A thorough discussion of this aspect would necessitate the availability of experimental circular dichroism (CD) or optical rotatory dispersion (ORD) spectra for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis: To detail this section, the specific absorption maxima (λmax) from UV-Vis spectroscopy and the characteristic absorption bands (in cm⁻¹) from IR spectroscopy are essential.

Comparative Structural Analysis with Known Hirtellin Analogues (e.g., Hirtellins A, B, C, D, F): A meaningful comparison would rely on having the established structure of this compound to compare with the known structures of its analogues.

Despite extensive searches for primary research articles that describe the isolation and characterization of this compound, no such source containing the specific data points for these analytical techniques could be located. General information about the techniques themselves is widely available, but the application and results pertaining specifically to this compound are absent from the accessible scientific literature.

Generating an article with the required level of detail, including data tables and thorough research findings, is not possible without this primary data. To proceed would involve speculation or the fabrication of scientific data, which would be inaccurate and misleading. Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” with the provided structure and content inclusions cannot be fulfilled at this time.

Elucidation of the Biosynthetic Pathway of Hirtellin E

Foundational Precursor Pathways to Plant Tannins

All plant tannins, including the class of hydrolyzable tannins to which Hirtellin E belongs, originate from precursors synthesized through fundamental metabolic routes. utu.fi The shikimate pathway is the exclusive source for the phenolic units in hydrolyzable tannins, while other tannin types may also rely on the acetate-malonate pathway. utu.fi

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). slideshare.netannualreviews.orgslideshare.net This pathway is absent in animals, making its products essential dietary components. annualreviews.orgoup.com The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. oup.comresearchgate.net This initial reaction, catalyzed by 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DHS), forms 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP). researchgate.net

Through a series of seven enzymatic reactions, DAHP is converted to chorismate, which stands as a critical branch-point intermediate. annualreviews.orgresearchgate.net Chorismate serves as the precursor for the three aromatic amino acids and other essential compounds. annualreviews.org However, for the biosynthesis of hydrolyzable tannins, a key intermediate is 3-dehydroshikimic acid. utu.finih.gov This compound is the direct precursor for gallic acid, the fundamental building block of all hydrolyzable tannins, including gallotannins and ellagitannins. utu.fimdpi.comresearchgate.net The diversion of 3-dehydroshikimic acid towards gallic acid synthesis represents a major metabolic branch point, channeling carbon away from the production of other aromatic compounds. utu.fi

Table 1: Key Steps and Enzymes in the Early Shikimate Pathway

StepStarting Material(s)EnzymeProductSignificance for Tannins
1Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P)3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DHS)3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP)Entry point of carbon into the pathway. oup.comresearchgate.net
2DAHP3-dehydroquinate synthase (DHQS)3-dehydroquinate (DHQ)Intermediate step. researchgate.net
3DHQ3-dehydroquinate dehydratase (DHQD)3-dehydroshikimate (DHS)Direct precursor to gallic acid. utu.firesearchgate.netnih.gov
43-dehydroshikimate (DHS)Shikimate dehydrogenase (SDH)Gallic AcidThe foundational phenolic acid for all hydrolyzable tannins. researchgate.netnih.gov

The structural diversity of hydrolyzable tannins arises from the modification and linkage of galloyl units. A galloyl unit is simply the acyl form of gallic acid. The biosynthesis of hydrolyzable tannins begins with the esterification of a polyol core, typically D-glucose, with gallic acid. wikipedia.org This process is initiated by the formation of β-glucogallin (1-O-galloyl-β-D-glucose), a high-energy molecule that serves as both an acyl acceptor and the primary acyl donor for subsequent galloylation reactions. nih.govdoi.orgplos.org

Through a sequence of galloyl-transfer reactions, additional galloyl units are added to the glucose core, culminating in the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). researchgate.netnih.govwikipedia.org PGG is a crucial intermediate, acting as the common precursor to both major classes of hydrolyzable tannins: gallotannins and ellagitannins. researchgate.netdoi.org

Ellagitannins, the subclass to which this compound belongs, are distinguished by the presence of a hexahydroxydiphenoyl (HHDP) group. mdpi.comwikipedia.org This defining structural moiety is formed via intramolecular, oxidative C-C coupling between two adjacent galloyl groups, typically those attached to the O-2/O-3 or O-4/O-6 positions of the glucose core in PGG. nih.govdoi.org Upon acid hydrolysis, the HHDP group is released and spontaneously lactonizes to form the more stable ellagic acid. mdpi.comwikipedia.orgrsc.org

Enzymatic Transformations in Hydrolyzable Tannin Biogenesis

The assembly of the PGG core and its subsequent conversion into complex ellagitannins are governed by specific enzymes that catalyze galloylation and oxidative coupling reactions.

The formation of galloyl ester bonds is a critical step in the biosynthesis of hydrolyzable tannins. This process involves two main types of enzymes: UDP-glucosyltransferases (UGTs) and galloyltransferases.

UDP-glucosyltransferases (UGTs): The very first esterification step, the synthesis of β-glucogallin from gallic acid and UDP-glucose, is catalyzed by a UGT. nih.govplos.orgnih.gov For instance, in pomegranate (Punica granatum), the enzymes UGT84A23 and UGT84A24 have been identified as responsible for this key reaction. plos.orgnih.gov

Galloyltransferases: Once β-glucogallin is formed, a series of position-specific galloyltransferases catalyze the sequential addition of further galloyl units to the glucose core to form PGG. nih.govoup.com These enzymes utilize β-glucogallin as the activated galloyl donor. nih.gov Research in staghorn sumac and oak has identified several distinct, high-molecular-weight galloyltransferases responsible for the ordered galloylation at the C-6, C-2, C-3, and C-4 hydroxyl groups of the glucose molecule. oup.com For example, β-glucogallin O-galloyltransferase catalyzes the formation of 1,6-di-O-galloyl-β-D-glucose. wikipedia.org The final step to PGG is catalyzed by an enzyme such as β-glucogallin-tetrakisgalloylglucose O-galloyltransferase. wikipedia.org

Table 2: Key Enzymes in Gallotannin Biosynthesis

EnzymeReaction CatalyzedSubstrate(s)Product(s)
Gallate 1-beta-glucosyltransferase (UGT)Forms the initial galloyl esterUDP-glucose + Gallic AcidUDP + 1-O-galloyl-β-D-glucose (β-glucogallin) wikipedia.orgplos.org
β-glucogallin O-galloyltransferaseAdds the second galloyl group1-O-galloyl-β-D-glucose (as donor and acceptor)D-glucose + 1,6-di-O-galloyl-β-D-glucose wikipedia.org
Serine carboxypeptidase-like (SCPL) acyltransferasesCatalyzes further galloylation stepsPolygalloyl-glucose + β-glucogallinHigher-order galloylglucoses (e.g., PGG) oup.com
β-glucogallin-tetrakisgalloylglucose O-galloyltransferaseCatalyzes the final galloylation to PGG1-O-galloyl-β-D-glucose + 1,2,3,6-tetragalloylglucoseD-glucose + 1,2,3,4,6-pentagalloylglucose (PGG) wikipedia.org

Many ellagitannins exist as dimers or higher-order oligomers. The formation of these larger structures from monomeric ellagitannin precursors (like tellimagrandin II, derived from PGG) occurs through intermolecular oxidative coupling. nih.gov These reactions are catalyzed by specific laccase-type phenol (B47542) oxidase enzymes. nih.govresearchgate.net These enzymes facilitate the formation of C-O or C-C bonds between two separate monomer units, leading to the vast diversity of dimeric and oligomeric ellagitannins found in nature. For example, the biosynthesis of the dimeric ellagitannin cornusiin E involves such an oxidative coupling step. nih.gov

This compound, isolated from the leaves of Reaumuria hirtella, is a dimeric hydrolyzable tannin. researchgate.netjst.go.jpresearchgate.net A distinguishing structural characteristic of this compound is the presence of a dehydrotrigalloyl group, also known as a hellinoyl group, which serves as a linking bridge between the monomeric units. researchgate.netjst.go.jpresearchgate.net This hellinoyl moiety is also found in other related tannins from Tamaricaceous plants, such as nilotinin M4. researchgate.netacs.org

The formation of this hellinoyl group represents a further level of oxidative modification beyond the HHDP group. It is biosynthetically derived from the oxidative coupling of three galloyl residues. While the specific enzyme catalyzing the formation of the hellinoyl group has not been definitively isolated and characterized, it is presumed to be a laccase or a similar peroxidase-type enzyme. These enzymes are well-established catalysts for the oxidative coupling of phenolic groups in the biosynthesis of other complex ellagitannins. nih.gov The formation of the hellinoyl group in this compound is a key step that defines its unique dimeric structure, classifying it as an analog of the related compound Hirtellin B. researchgate.netjst.go.jp

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of this compound, like other secondary metabolites, is tightly regulated at multiple levels to ensure it occurs at the appropriate time and location within the plant, often in response to external stimuli such as pathogen attack or UV radiation. mdpi.com This control is exerted through the regulation of the biosynthetic genes involved in the pathway.

Transcriptional Regulation: The expression of genes encoding the enzymes of the shikimate and tannin biosynthetic pathways is controlled by a network of transcription factors (TFs). frontiersin.org These proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, either activating or repressing their transcription. ncl.edu.twnih.gov

Gene Clusters: While not as tightly organized as in microbes, genes for plant secondary metabolite pathways can sometimes be found in co-regulated blocks. actapol.net

Key Regulators: Transcription factor families like MYB are known to be key regulators of the phenylpropanoid pathway, which shares precursors with tannin biosynthesis. It is plausible that specific TFs respond to developmental cues or environmental stress, coordinating the upregulation of the entire this compound pathway, from shikimate synthesis to the final oxidative coupling steps.

Post-Transcriptional Regulation: Gene expression can also be controlled after the DNA has been transcribed into RNA. These mechanisms provide a more rapid way to modulate protein levels in response to changing cellular needs.

Alternative Splicing: Many plant genes can undergo alternative splicing, where different sections (exons) of a pre-mRNA are joined together to create multiple, distinct mature mRNA molecules from a single gene. This can lead to the production of different protein isoforms of biosynthetic enzymes or regulators, potentially with different activities or stabilities, thereby fine-tuning the pathway.

microRNAs (miRNAs): These are small, non-coding RNA molecules that can bind to complementary sequences on target mRNAs. This binding typically leads to the degradation of the mRNA or the inhibition of its translation into protein. It is conceivable that specific miRNAs target the mRNAs of key enzymes in the this compound pathway, acting as a switch to quickly turn off production when it is no longer needed.

Metabolic Engineering Approaches for Modulating this compound Production

Increasing the yield of valuable plant-derived compounds like this compound is a significant goal for biotechnology. Metabolic engineering offers several strategies to achieve this, either within the native plant or by transferring the pathway to a microbial host.

Key strategies include:

Overexpression of Pathway Genes: Identifying and overexpressing the genes that encode rate-limiting enzymes in the biosynthetic pathway can significantly boost production. For this compound, this could include key galloyltransferases or the specific oxidoreductases responsible for the final oligomerization.

Blocking Competing Pathways: The precursors for this compound biosynthesis, such as phosphoenolpyruvate and various intermediates of the shikimate pathway, are also used in other metabolic routes (e.g., lignin (B12514952) or flavonoid synthesis). mdpi.comfrontiersin.org By using gene-editing technologies like CRISPR-Cas to downregulate or knock out enzymes in these competing pathways, metabolic flux can be redirected towards tannin production.

Engineering Regulatory Factors: Overexpressing a master transcriptional regulator that positively controls the entire biosynthetic gene set can be a powerful strategy to enhance pathway output.

Heterologous Production: The biosynthetic pathway could be transferred into a microbial host like Escherichia coli or yeast. These systems allow for rapid growth and easier optimization of production in large-scale fermenters, though successfully expressing complex plant pathways is a significant challenge.

Plant Tissue Culture: Growing plant cells or tissues in controlled bioreactors is another promising approach. The production of secondary metabolites like tannins in these cultures can often be enhanced by optimizing media components or by adding elicitors that simulate stress conditions. researchgate.netactapol.net

The table below details potential metabolic engineering targets for enhancing this compound production.

Strategy Target Gene/Pathway Rationale Expected Outcome
Precursor Supply EnhancementUpregulation of shikimate pathway enzymes (e.g., DAHPS)Increase the pool of gallic acid, the primary building block. mdpi.comIncreased overall flux into the tannin pathway.
Pathway OverexpressionOverexpression of galloyltransferases and laccases/peroxidasesBoost the conversion of precursors into the final complex structure. researchgate.netHigher accumulation of this compound.
Diversion of Metabolic FluxDownregulation of lignin or flavonoid biosynthetic genesReduce competition for shared precursors like phenylalanine and p-coumaroyl-CoA. mdpi.comIncreased availability of precursors for tannin synthesis.
Regulatory EngineeringOverexpression of a positive transcription factor (e.g., specific MYB TFs)Simultaneously activate multiple genes across the entire biosynthetic pathway. frontiersin.orgCoordinated upregulation of the pathway and increased product yield.
Heterologous ProductionTransfer of biosynthetic genes to E. coli or yeastLeverage rapid growth and scalability of microbial fermentation.Establishment of a microbial cell factory for this compound.

Synthetic Endeavors and Advanced Structural Modifications of Hirtellin E

Total Synthesis Strategies for Complex Natural Products Related to Hirtellin E

The total synthesis of structurally complex natural products is a field that continually pushes the boundaries of chemical science. researchgate.net The architectural complexity of these molecules, often characterized by multiple rings, numerous stereocenters, and a high degree of oxidation, necessitates the development of efficient and precise synthetic routes. researchgate.netwikipedia.org Strategies for constructing these molecules are often inspired by their proposed biosynthetic pathways or by leveraging powerful, modern synthetic reactions. wikipedia.org

Retrosynthetic Disconnections and Key Synthetic Transformations

Retrosynthetic analysis is a foundational problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into a series of simpler precursor structures through a series of imaginary "disconnections." wikipedia.orgias.ac.inamazonaws.com This process is repeated until readily available or simple starting materials are reached, effectively creating a roadmap for the forward synthesis. airitilibrary.com

For polycyclic natural products, disconnections are strategically chosen to simplify the carbon skeleton, often targeting bonds that can be formed through reliable and high-yielding reactions. Key transformations frequently employed in the synthesis of complex indole (B1671886) alkaloids and related polycyclic structures include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. arabjchem.orgnih.gov The intramolecular Heck reaction, for instance, is a notable method for constructing all-carbon quaternary stereocenters, a common feature in complex alkaloids. nih.govrsc.org

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are highly effective for rapidly building cyclic and polycyclic systems with excellent stereocontrol. nih.govresearchgate.net Photoenolization/Diels-Alder (PEDA) reactions have been used to construct highly functionalized tricyclic core skeletons. researchgate.net

Cascade (or Tandem) Reactions: These sequences, where multiple bond-forming events occur in a single operation, offer remarkable efficiency. An intramolecular epoxide opening followed by a Diels-Alder reaction was a key cascade in the synthesis of Hirsutellone B, affording a complex tricyclic core as a single diastereoisomer. nih.gov

C-H Bond Activation/Functionalization: This modern strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. idw-online.de This approach can significantly shorten synthetic sequences, as demonstrated in the synthesis of dithiodiketopiperazines like Epicoccin G and Rostratin A, where a twofold C-H activation simultaneously formed two rings. idw-online.de

Stereoselective and Enantioselective Synthesis Methodologies

The biological activity of complex natural products is critically dependent on their three-dimensional structure. Therefore, controlling stereochemistry during synthesis is paramount. Stereoselective synthesis refers to any method that favors the formation of one stereoisomer over others.

Key methodologies include:

Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Transition-metal catalysis with chiral ligands and organocatalysis (using small organic molecules like L-proline) are two major pillars of this field. nih.govgrowkudos.com Palladium-catalyzed enantioselective dearomative cyclization has been used to create chiral skeletons bearing all-carbon quaternary centers for alkaloids like (−)-crinine and (−)-aspidospermidine. rsc.org

Substrate Control: The existing stereocenters within a molecule can direct the stereochemical outcome of a subsequent reaction. This is a common strategy in the later stages of a synthesis.

Chiral Pool Synthesis: This approach utilizes abundant, enantiomerically pure natural products (e.g., amino acids, sugars, terpenes) as starting materials. For example, the synthesis of (+)-Greek tobacco lactone started from the renewable chiral pool feedstock (R)-linalool, which already contained a key stereocenter. fu-berlin.de

Double Asymmetric Reactions: In some cases, both the reagent and the substrate are chiral. When their intrinsic preferences for forming a specific stereoisomer align ("matched pair"), high diastereoselectivity is achieved. However, when they oppose each other ("mismatched pair"), selectivity can be poor. Developing solutions for these mismatched cases, such as in the synthesis of anti, anti-dipropionate stereotriads using chiral crotylborane reagents, represents a significant synthetic advancement. nih.gov

Convergent and Divergent Synthetic Route Design

Divergent Synthesis: In this approach, a common intermediate is synthesized and then elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.netnih.gov This is an exceptionally powerful strategy for creating libraries of natural product analogs for structure-activity relationship (SAR) studies. A chemoenzymatic approach to the mitrephorone family of diterpenes showcased a divergent strategy where a single intermediate was used to prepare three different members of the family by leveraging the selective oxidation capabilities of different enzymes. nih.gov

Chemical Derivatization Strategies for this compound and its Subunits

Chemical derivatization is the process of transforming a chemical compound into a product (a derivative) of similar chemical structure. mdpi.com This is a vital tool in natural product chemistry for a variety of purposes, from improving analytical detection to enabling specific structural modifications.

Derivatization for Enhanced Analytical Detection and Characterization

Many natural products, particularly those like triterpenoids that lack strong chromophores or fluorophores, are difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. nih.gov Chemical derivatization addresses this by introducing a tag onto the analyte that enhances its detectability. nih.govresearchgate.net

The main goals of derivatization for analysis are:

Introducing Chromophores or Fluorophores: Attaching a molecule that strongly absorbs UV-Vis light or fluoresces allows for highly sensitive detection via HPLC-UV or HPLC-Fluorescence (FLD). nih.govmdpi.com

Improving Mass Spectrometric Ionization: Introducing groups with easily ionizable functions (e.g., basic nitrogen atoms) can significantly improve sensitivity in HPLC-Mass Spectrometry (MS). nih.gov

Enhancing Chromatographic Properties: Derivatization can alter the polarity of a compound, improving its separation from other components in a complex mixture. researchgate.netsci-hub.se

The table below summarizes common derivatization reagents used for hydroxyl groups, which are abundant in ellagitannins like this compound.

Derivatizing ReagentTarget Functional GroupPurpose / Detection Method
Dansyl chloride (DC)Phenolic/Alcoholic Hydroxyls, AminesIntroduces a fluorophore for HPLC-FLD detection. nih.gov
Benzoyl chloridesHydroxyls, AminesIntroduces a chromophore for HPLC-UV detection. nih.gov
Isocyanates (e.g., p-toluenesulfonyl isocyanate)HydroxylsImproves sensitivity for HPLC-MS. nih.gov
MonobromobimaneThiolsIntroduces a fluorophore for HPLC-FLD detection. mdpi.com
9-fluorenylmethyl chloroformate (FMOC)Amines, HydroxylsIntroduces a fluorophore for HPLC-FLD detection. sci-hub.se

Semisynthetic Approaches to this compound Analogues and Probes

Semisynthesis begins with a natural product or a biosynthetic precursor that is isolated in workable quantities. nih.gov For a complex ellagitannin like this compound, this could be this compound itself, a related hirtellin, or a more fundamental building block such as pentagalloylglucose (B1669849) (PGG). The goal is to perform targeted chemical transformations to generate derivatives with altered properties, such as enhanced biological activity, improved stability, or the inclusion of a reporter tag for use as a chemical probe. nih.govnih.gov Such analogues are invaluable for dissecting the molecular basis of the compound's biological effects and for identifying its cellular targets. researchgate.net

The modification of isolated natural scaffolds is a cornerstone of medicinal chemistry and drug discovery. researchgate.net This approach circumvents the need for a lengthy total synthesis, instead focusing on the strategic derivatization of a complex core structure.

Key Precursors and Scaffolds: The biosynthesis of all hydrolysable tannins, including ellagitannins like this compound, originates from the shikimate pathway, which produces gallic acid. researchgate.net The key intermediate, β-pentagalloylglucose (β-PGG), serves as the precursor to a vast array of more complex tannins. researchgate.net Therefore, β-PGG represents an ideal starting point for semisynthesis. Alternatively, abundant ellagitannins isolated from plants in the Tamaricaceae family, such as tamarixinin A or hirtellin B, could serve as advanced scaffolds for modification. science.govresearchgate.net

Potential Chemical Modifications: The dense arrangement of functional groups on the this compound scaffold—numerous phenolic hydroxyls, esters, and a glucose core—offers multiple sites for chemical derivatization. Standard organic chemistry reactions could be employed to create a library of analogues. For example, selective esterification or etherification of the free hydroxyl groups could be used to modulate the compound's lipophilicity and cell permeability. nih.gov Modification of the glycosidic linkage or alteration of the core sugar itself could probe the importance of the glucose moiety for biological activity. Furthermore, chemical degradation to cleave specific ester bonds followed by re-functionalization could provide access to analogues that are not directly accessible from the natural product. nih.govnih.gov

Table 1: Potential Semisynthetic Modifications of Ellagitannin Scaffolds This interactive table outlines hypothetical but chemically feasible modifications applicable to this compound or its precursors, along with their scientific rationale.

Modification Type Target Site on Scaffold Potential Reagents/Reaction Purpose / Research Goal
Acylation/Alkylation Free phenolic hydroxyl groups Acid chlorides, alkyl halides Modulate lipophilicity, improve cell membrane permeability, block potential sites of metabolism.
Glycosidic Bond Alteration Anomeric carbon of glucose Glycosyl donors, acid/base hydrolysis Investigate the role of the glucose core in target recognition and binding.
Ester Hydrolysis & Re-formation Galloyl/HHDP ester linkages Selective enzymatic or chemical hydrolysis, followed by esterification with non-natural acids. Create analogues with novel acyl groups to probe SAR at the ester positions.
HHDP/Hellinoyl Core Modification Biphenyl (B1667301)/terphenyl system Oxidative or reductive conditions Alter the conformation and electronic properties of the key polyphenol-binding moiety.

| Probe Conjugation | Any suitable functional group | Click chemistry reagents (alkynes, azides), fluorophores, biotin (B1667282) tags. | Develop chemical probes for target identification, pull-down assays, and cellular imaging. rsc.org |

Bio-inspired synthesis seeks to mimic nature's own strategies for constructing complex molecules. u-bordeaux.fracs.org In the context of ellagitannins, the key biosynthetic event is the intramolecular oxidative coupling of two galloyl groups to form the hexahydroxydiphenoyl (HHDP) unit, a reaction that establishes a chiral biphenyl axis. researchgate.netacs.org

Biomimetic Oxidative Coupling: Chemists have successfully replicated this key transformation in the laboratory. Research has shown that copper(II)-amine complexes can mediate the intramolecular coupling of gallate esters on a glucose scaffold, providing a bio-inspired method to construct the HHDP core with high stereoselectivity (atroposelectivity). acs.org This strategy could be applied to a suitably protected galloylated precursor to generate the core structure of hirtellins. The hellinoyl group found in this compound is a dehydrotrigalloyl moiety, suggesting further oxidative processes occur in its biosynthesis. Mimicking these subsequent oxidations in the lab represents a significant but logical extension of the biomimetic approach.

Development of Bio-inspired Probes: The inherent reactivity of the polyphenol scaffold can be harnessed in a bio-inspired fashion to create powerful chemical probes. For instance, the Quideau research group has developed chemoproteomic probes based on the C-glucosidic ellagitannin vescalagin. u-bordeaux.frsquideau-lab.fr A key strategy involves the mild oxidation of the ellagitannin's HHDP moiety with reagents like sodium periodate (B1199274) (NaIO₄) to generate a reactive ortho-quinone. acs.org This ortho-quinone can then form covalent bonds with nucleophilic residues (e.g., lysine (B10760008) or cysteine) on interacting proteins, allowing for the capture and identification of cellular targets. acs.org This elegant approach, which mimics the enzymatic "browning" reactions of phenols, could be directly applied to this compound or its analogues to create specific probes for investigating its mechanism of action.

Molecular and Cellular Mechanisms of Action of Hirtellin E

Identification and Validation of Molecular Targets

The specific molecular targets of Hirtellin E have not yet been identified or validated in published research. As a hydrolyzable tannin, it is plausible that this compound could interact with a variety of proteins, potentially influencing multiple cellular processes. However, without experimental data from techniques such as affinity chromatography, mass spectrometry-based proteomic approaches, or genetic validation studies, any discussion of its molecular targets remains speculative. Research on other ellagitannins has suggested interactions with proteins involved in cell signaling and metabolism, but these findings cannot be directly extrapolated to this compound without specific validation.

Modulation of Intracellular Signaling Pathways

There is currently no specific information available from scientific literature detailing how this compound modulates intracellular signaling pathways. General studies on other tannins indicate potential interference with pathways like MAPK and PI3K/Akt, but direct evidence for this compound is absent. researchgate.netcellsignal.comnih.govesmed.orgnih.govijbs.comfrontiersin.orgmdpi.commdpi.commdpi.com

Impact on Cellular Proliferation and Growth Regulation

Specific studies detailing the impact of this compound on cellular proliferation and growth regulation are not available. While some related tannins have been shown to possess antiproliferative properties, there is no direct evidence to suggest that this compound exhibits similar effects. The regulation of the cell cycle involves a complex interplay of cyclins and cyclin-dependent kinases, and how this compound might influence these key regulatory molecules is unknown. researchgate.netmanifoldapp.orgnih.govkhanacademy.orgresearchgate.net

Influence on Apoptotic and Autophagic Processes

There is no direct scientific evidence to describe the influence of this compound on apoptotic and autophagic processes. Apoptosis is a programmed cell death pathway involving the activation of caspases and regulation by the Bcl-2 family of proteins. nih.govnih.govnih.govnih.govnih.govmdpi.combdbiosciences.comthno.orgmdpi.comresearchgate.netoncotarget.comfrontiersin.orgelifesciences.orgelifesciences.org Autophagy is a cellular degradation process involving autophagy-related (Atg) proteins. embopress.orgnih.govnih.govfrontiersin.orgijbs.com Whether this compound can induce or inhibit these pathways has not been experimentally determined. While some tannins have been reported to have pro-apoptotic effects in cancer cells, it is not known if this compound shares these properties. nih.govresearchgate.net

Enzyme Inhibition Profiles and Kinetic Characterization

No studies have been published that characterize the enzyme inhibition profiles or kinetic parameters of this compound.

Studies on Specific Enzymatic Activities (e.g., Oxidoreductases, Hydrolases)

There are no available studies investigating the specific inhibitory effects of this compound on oxidoreductases or hydrolases. Oxidoreductases catalyze oxidation-reduction reactions, while hydrolases catalyze the cleavage of chemical bonds by the addition of water. patsnap.comnih.govnih.gov Tannins, in general, are known to interact with and precipitate proteins, which can lead to non-specific enzyme inhibition. However, specific inhibitory activities and the classes of enzymes targeted by this compound have not been reported.

Determination of Inhibition Constants and Mechanism Types (e.g., Competitive, Non-competitive)

Due to the lack of enzyme inhibition studies on this compound, there is no data on its inhibition constants (such as Kᵢ or IC₅₀ values) or the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Determining these parameters is crucial for understanding the potency and mode of action of an enzyme inhibitor, but this information is not yet available for this compound. nih.govnih.govsigmaaldrich.comresearchgate.net

Interactions with Cellular Components (e.g., Proteins, Nucleic Acids)

The precise molecular targets of this compound within the cell are not yet fully elucidated in the available scientific literature. However, based on its chemical structure as a complex hydrolyzable tannin, its potential for interaction with cellular macromolecules can be inferred. ontosight.ainih.gov Tannins are known to form complexes with proteins, a characteristic that underlies many of their biological effects. mdpi.com These interactions are typically driven by a combination of hydrogen bonding, involving the numerous phenolic hydroxyl groups of the tannin and polar groups on the protein (such as carboxyl groups), and hydrophobic interactions. mdpi.com The binding of this compound to cellular proteins, such as enzymes or signaling proteins, could potentially alter their conformation and, consequently, their function.

Proteins and nucleic acids are fundamental components of cells, and their interactions are crucial for most cellular processes, including DNA replication, transcription, and translation. fortislife.com While direct interactions between this compound and nucleic acids (DNA and RNA) have not been specifically documented, such interactions are chemically plausible. Metal ions, for instance, are known to mediate interactions with nucleic acids, which can be nonspecific or dependent on the structure and sequence of the nucleic acid. researchgate.net The complex structure of this compound suggests it could interact with the surfaces of nucleic acids, although the nature and specificity of such potential interactions require further investigation. ontosight.ai The study of protein-nucleic acid interactions often involves techniques like the electrophoretic mobility shift assay (EMSA), which detects the formation of complexes between these molecules. nih.gov

A study has reported that this compound can stimulate iodination in peripheral blood monocytes, suggesting it interacts with cellular machinery in these immune cells, though the exact molecular mechanism was not specified. researchgate.net

Anti-inflammatory and Antioxidant Mechanisms at the Cellular Level

This compound has been recognized for its potential antioxidant and anti-inflammatory properties. ontosight.ai These biological activities are largely attributed to its chemical nature as a complex phenolic glycoside. ontosight.ai The molecule's intricate structure, featuring multiple hydroxyl groups on aromatic rings, allows it to participate in redox reactions and modulate cellular signaling pathways involved in inflammation. ontosight.ai The antioxidant effects of such polyphenolic compounds are a key component of their ability to protect cells from damage and regulate inflammatory responses. frontiersin.orgresearchgate.net

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

A primary antioxidant mechanism for phenolic compounds like this compound is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov ROS and RNS are highly reactive molecules, including free radicals like superoxide (B77818) (O₂•⁻) and non-radicals like hydrogen peroxide (H₂O₂), that are produced during normal cellular metabolism. nih.govmdpi.com An overaccumulation of these species leads to oxidative stress, which can damage vital cellular macromolecules such as lipids, proteins, and DNA. nih.govnih.gov

The numerous phenolic hydroxyl groups within the this compound structure are thought to be the active sites for its scavenging activity. ontosight.ai These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. mdpi.com This process is a hallmark of many natural antioxidants. researchgate.net For example, peroxynitrite (ONOO⁻), a potent RNS formed from the reaction of nitric oxide and superoxide, can react with and damage a variety of biological molecules. wikipedia.org The chemical structure of this compound makes it a likely candidate for effectively scavenging such reactive species. ontosight.ai

Table 1: Examples of Reactive Species and Scavenging by Phenolic Antioxidants

Reactive Species Type Cellular Impact Potential Scavenging Mechanism by Phenolic Compounds
Superoxide (O₂•⁻)ROSDamages proteins and lipids; precursor to other ROS. nih.govDonation of hydrogen/electron to form hydrogen peroxide.
Hydroxyl Radical (•OH)ROSExtremely reactive; damages DNA, lipids, and proteins. nih.govDirect quenching through hydrogen/electron donation.
Hydrogen Peroxide (H₂O₂)ROSCan cross cell membranes; generates hydroxyl radicals. nih.govCan be reduced to water in reactions catalyzed by peroxidases, for which some phenolics can act as co-substrates.
Peroxynitrite (ONOO⁻)RNSCauses nitration of proteins (e.g., tyrosine) and lipid peroxidation. wikipedia.orgDirect reaction and detoxification. mdpi.com
Nitric Oxide (•NO)RNSSignaling molecule; can react with superoxide to form peroxynitrite. wikipedia.orgCan be scavenged, though this may interfere with its signaling roles. nih.gov

Modulation of Inflammatory Mediators and Signaling Cascades

Beyond direct scavenging, the anti-inflammatory effects of this compound likely involve the modulation of key cellular signaling pathways that regulate inflammation. ontosight.ai Chronic inflammation is linked to the overproduction of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and lipid mediators derived from pathways involving enzymes such as cyclooxygenases (COX). mdpi.comresearchgate.net

Polyphenolic compounds are known to influence these pathways. nih.gov They can interfere with the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which is a central regulator of the genetic expression of many pro-inflammatory molecules. frontiersin.orgnih.gov By inhibiting NF-κB activation, compounds like this compound could suppress the production of a wide array of inflammatory mediators. Furthermore, such compounds can modulate the activity of key enzymes in inflammatory pathways. For instance, the inhibition of COX enzymes would lead to a decreased synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The reported stimulation of monocyte iodination by this compound suggests a direct effect on immune cells central to the inflammatory cascade. researchgate.net

Table 2: Key Inflammatory Mediators and Potential Modulation by Polyphenols

Mediator/Signaling Component Function in Inflammation Potential Modulation Mechanism
Nuclear Factor-kappa B (NF-κB)Transcription factor that controls the expression of pro-inflammatory genes. frontiersin.orgInhibition of its activation and translocation to the nucleus. frontiersin.orgnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine involved in systemic inflammation. mdpi.comSuppression of its production, often via NF-κB inhibition. nih.gov
Interleukins (e.g., IL-1β, IL-6)A family of cytokines with largely pro-inflammatory roles. researchgate.netDownregulation of their gene expression. frontiersin.org
Cyclooxygenases (COX)Enzymes that produce pro-inflammatory prostaglandins. nih.govInhibition of enzyme activity or expression. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Enzyme that produces large amounts of nitric oxide during inflammation, contributing to nitrosative stress. wikipedia.orgSuppression of enzyme expression.

Structure Activity Relationships Sar of Hirtellin E and Its Derivatives

Influence of Galloyl and Hellinoyl Moieties on Biological Activity

The presence and nature of acyl groups, particularly galloyl and hellinoyl moieties, are decisive in modulating the biological activity of Hirtellin E and its analogues. capes.gov.brnih.gov The galloyl group, a simple trihydroxybenzoyl ester, is a common feature in many bioactive polyphenols, and its presence is known to significantly enhance activities such as antioxidant, anti-inflammatory, and anticancer effects. mdpi.comacs.org Studies on various polyphenols show that galloylation often increases their potency. mdpi.com

This compound is specifically characterized by the presence of a hellinoyl group, which is a dehydrotrigalloyl moiety. researchgate.netresearchgate.net This complex group, formed from the oxidative coupling of three gallic acid units, creates a rigid and bulky substituent that significantly influences the molecule's conformation and binding capabilities. The biological activity of related dimeric tannins often varies based on the nature of this linking group. For instance, Hirtellin B, an analogue of this compound, possesses a valoneoyl group and exhibits potent host-mediated antitumor activity. researchgate.netresearchgate.net Furthermore, the strategic replacement of an HHDP group with a galloyl moiety at a specific position on the glucose core, as seen in the related compound nilotinin D7, represents a significant structural variation among tamaricaceous ellagitannins that impacts bioactivity. acs.org

Compound/ClassKey Acyl MoietyReported Biological ActivityReference
This compoundHellinoyl groupStimulation of peripheral blood monocyte iodination researchgate.net
Hirtellin BValoneoyl groupPotent host-mediated antitumor activity researchgate.net
Nilotinin M4Hellinoyl groupMonomeric hellinoyl-type tannin acs.org
Galloylated CatechinsGalloyl groupEnhanced anti-inflammatory and antioxidant activities mdpi.com
7-O-galloyl-2,3-dehydrosilybinGalloyl groupMarkedly increased cytotoxicity toward HUVECs acs.org

Impact of Dimeric and Oligomeric Linkages on Potency and Selectivity

The degree of polymerization, progressing from monomers to dimers like this compound and further to trimers and oligomers, has a profound impact on biological potency and target selectivity. actapol.net While monomeric ellagitannins possess bioactivity, dimerization and oligomerization can introduce new structural complexities and conformational constraints that often lead to enhanced and more specific activities. researchgate.net

Dimeric ellagitannins have been noted for displaying significant host-mediated antitumor activity. researchgate.net Studies comparing various tannins have shown that oligomers can exhibit potent and highly selective cytotoxicity against human tumor cell lines. researchgate.netresearchgate.net For example, specific ellagitannin trimers have demonstrated predominant and selective cytotoxic effects against human promyelocytic leukemia cells. researchgate.net The hellinoyl-type trimer, hirtellin T3, and the dehydrodigalloyl (DHDG)-type trimer, hirtellin T1, both show impressive cytotoxicity with high specificity. researchgate.netresearchgate.net This suggests that the increased molecular size and the specific nature of the linkages between monomeric units in dimers and oligomers are key determinants for achieving high potency and selectivity, potentially by allowing for more extensive and specific interactions with target proteins or other biological structures. researchgate.net

CompoundClassKey Linkage TypeReported Cytotoxic Activity/SpecificityReference
Hirtellin ADimerNot specifiedSignificant host-mediated antitumor activity; high cytotoxicity researchgate.netresearchgate.net
Hirtellin T1TrimerDHDG-typeGood cytotoxicity with high specificity (TS/HL-60 = 10.8) researchgate.net
Hirtellin T3TrimerHellinoyl-typeGood cytotoxicity with increased specificity (TS/HSC = 3.5) researchgate.net
Nilotinin D8DimerHellinoyl-typeHigh cytotoxic effects against human tumor cell lines acs.orgresearchgate.net

Stereochemical Considerations in this compound's Bioactivity

Stereochemistry is a critical, albeit complex, factor in the bioactivity of this compound. nih.gov The intricate and sterically crowded structure of complex ellagitannins, arising from linkages like the HHDP and hellinoyl groups, leads to hindered rotation around the biaryl axes. This gives rise to a form of axial chirality known as atropisomerism. researchgate.netiaea.orgnih.gov Atropisomers are stereoisomers that are non-superimposable mirror images of each other but can be interconverted by rotation around a single bond, provided the energy barrier is high enough to allow for their isolation at room temperature. rsc.org

Computational Approaches to SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods provide powerful tools for dissecting the complex structure-activity relationships of molecules like this compound. oncodesign-services.comresearchgate.net These in silico techniques allow researchers to build predictive models and visualize molecular interactions that are difficult to observe experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netslideshare.net For a set of Hirtellin derivatives, a QSAR model could be developed to predict cytotoxic potency based on calculated molecular descriptors such as electronic properties, hydrophobicity, and steric parameters of different substituents. researchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net In the context of this compound, docking simulations could be used to place it into the active site of a target enzyme or receptor. rasayanjournal.co.in The simulation calculates the binding affinity (docking score) and reveals the specific molecular interactions, such as hydrogen bonds between the hydroxyl groups of the galloyl/hellinoyl moieties and amino acid residues in the receptor's binding pocket, as well as hydrophobic and ionic interactions. mdpi.comresearchgate.net These studies can explain why certain structural features are essential for activity and can guide the rational design of new, more potent derivatives with improved selectivity. nih.gov

Advanced Research Perspectives and Methodological Innovations in Hirtellin E Study

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The comprehensive study of Hirtellin E's biological impact necessitates a move beyond single-endpoint assays toward systems-level analyses. Omics technologies, such as metabolomics and proteomics, offer powerful platforms for this purpose, although their specific application to this compound is an emerging field.

Metabolomics: This technology is crucial for tracing the metabolic fate of this compound after ingestion. Ellagitannins are often poorly absorbed in their native form and are extensively metabolized by gut microbiota into more bioavailable compounds, such as urolithins. creative-proteomics.comnih.govresearchgate.net A metabolomics-based approach, utilizing technologies like liquid chromatography-mass spectrometry (LC-MS/MS), can identify and quantify the specific metabolites derived from this compound in biological samples like plasma and urine. creative-proteomics.comcreative-proteomics.com This is essential for understanding which downstream molecules are responsible for the observed biological effects. creative-proteomics.com Furthermore, untargeted metabolomics can reveal broader shifts in an organism's metabolic profile in response to this compound, connecting its activity to specific metabolic pathways. frontiersin.org

Proteomics: Proteomics focuses on the large-scale study of proteins, identifying the molecular targets with which a compound interacts. frontiersin.org For this compound research, proteomics can be used to identify proteins in cells or tissues that are differentially expressed or modified upon treatment. This can provide critical insights into its mechanism of action. For instance, if this compound or its metabolites exhibit anticancer activity, proteomics could identify key proteins in cell cycle regulation or apoptosis pathways that are affected. researchgate.net The integration of proteomics with metabolomics provides a powerful tool for linking a compound's influence on protein expression to subsequent changes in metabolic function, offering a more complete picture of its physiological role. frontiersin.org

Development of High-Throughput Screening Assays for Biological Activities

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity. explorationpub.commdpi.comevotec.com While specific HTS campaigns for this compound have not been detailed in the literature, the development of such assays is a critical step in exploring its therapeutic potential across a wide range of targets.

The process involves miniaturizing a biological assay into a microplate format (e.g., 96 or 384 wells) and using robotics for liquid handling, incubation, and data reading. explorationpub.comevotec.com This allows for the rapid and cost-effective screening of a compound library to identify "hits." mdpi.com For this compound, HTS assays could be designed to screen for various known activities of ellagitannins, such as antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netexplorationpub.com

For example, an HTS assay for antimicrobial activity could use the AlamarBlue® fluorescent dye to measure microbial metabolic activity in multi-well plates, allowing for rapid determination of growth inhibition against various pathogens. plos.org Such a method has been successfully validated for screening botanical extracts rich in ellagitannins. plos.org

Below is a table outlining a conceptual framework for an HTS assay to screen this compound for anticancer activity.

HTS Workflow Stage Description Key Technologies & Methods
Assay Development Design a cell-based assay that reports on cancer cell viability or a specific cancer-related pathway (e.g., apoptosis).HeLa or other cancer cell lines; Cell viability reagents (e.g., MTT, CellTiter-Glo®); Apoptosis markers (e.g., Caspase-Glo®).
Miniaturization & Automation Adapt the assay to a 384-well microplate format. Program robotic systems for all liquid handling steps. explorationpub.comAutomated liquid handlers, robotic plate movers, multi-mode plate readers.
Primary Screen Screen this compound at a single, high concentration against the cancer cell line to identify initial activity ("single-shot" assay). evotec.comFully automated HTS system.
Hit Confirmation Re-test compounds that show activity (hits) to confirm their effect and rule out false positives. evotec.comThe same assay as the primary screen.
Dose-Response Analysis Test confirmed hits across a range of concentrations to determine their potency (e.g., IC₅₀ value). evotec.comSerial dilution of this compound followed by the cell-based assay.
Secondary/Orthogonal Screening Test active compounds in a different, more physiologically relevant assay to validate the mechanism of action (e.g., testing for direct binding to a target protein). evotec.comOrthogonal assays (e.g., thermal shift assays, surface plasmon resonance) or secondary functional assays (e.g., cell migration assays).

Novel Analytical Methodologies for this compound Detection and Quantification

The structural complexity of this compound and other ellagitannins necessitates advanced analytical techniques for accurate detection, characterization, and quantification. researchgate.net While High-Performance Liquid Chromatography (HPLC) is a standard method, newer methodologies offer significantly enhanced resolution, sensitivity, and speed.

One of the primary challenges is the lack of pure standards for the vast number of ellagitannins that exist. acs.org To address this, methods combining ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), have been developed. UPLC-Q-TOF HDMS allows for the detailed structural characterization of novel ellagitannins based on their mass spectra and fragmentation patterns, even without a pure standard. acs.org

A particularly innovative approach is the use of targeted reporter ion triggering (TRT) with UHPLC-MS/MS. researchgate.net In this method, the mass spectrometer is programmed to detect characteristic fragment ions that are common to all ellagitannins. When these reporter ions are detected from a precursor molecule during an initial scan, it automatically triggers a more detailed secondary fragmentation (CID) scan on that specific precursor. This allows for the rapid screening of complex plant extracts to specifically find and structurally characterize ellagitannins, a technique that identified 154 non-isomeric ellagitannins in strawberry leaves, a 17-fold increase over previous reports. researchgate.net

Furthermore, since the biological activity of ellagitannins may depend on their metabolites, novel methods for quantifying these derivatives are also critical. A sensitive HPLC method using fluorescence detection has been developed for the quantification of urolithins, offering superior or comparable performance to standard UV or even MS/MS detection for these fluorescent molecules. jrespharm.com

The table below compares various analytical methodologies applicable to this compound and its metabolites.

Methodology Principle Primary Advantage for this compound Study Reference
HPLC-DAD Chromatographic separation followed by detection using a Diode-Array Detector, which measures absorbance over a range of wavelengths.Standard method for quantification when pure standards are available. acs.org
UPLC-Q-TOF HDMS Ultra-performance liquid chromatography for high-resolution separation, coupled with high-resolution mass spectrometry for accurate mass measurement and structural elucidation.Enables characterization and quantification of novel ellagitannins without pure standards; high resolution and accuracy. acs.org
UHPLC-MS/MS with TRT A data-dependent acquisition method where the detection of specific ellagitannin "reporter" fragment ions triggers a detailed MS/MS scan of the parent molecule.Allows for rapid, targeted screening and discovery of ellagitannins within highly complex mixtures (e.g., plant extracts). researchgate.net
HPLC-FLD Chromatographic separation coupled with a Fluorescence Detector.Offers highly sensitive and selective quantification for fluorescent molecules, such as the urolithin metabolites of ellagitannins. jrespharm.com

Interdisciplinary Research Frameworks for Comprehensive Understanding

A complete understanding of a natural product like this compound—from its botanical source to its effect on human health—cannot be achieved within a single scientific discipline. An integrated, interdisciplinary research framework is essential for tackling such complex scientific challenges. nih.govd-nb.info Such frameworks facilitate collaboration between researchers from diverse fields like botany, phytochemistry, analytical chemistry, pharmacology, microbiology, and computational science to achieve a common goal. nih.govengineering.org.cnresearchgate.net

The Methodology for Interdisciplinary Research (MIR) framework, for example, emphasizes a process where the central research question drives all decisions, ensuring that the diverse disciplinary perspectives remain focused on a shared objective. d-nb.info Applying such a framework to this compound would involve several integrated phases:

Ethnobotanical and Phytochemical Investigation: Botanists and phytochemists would collaborate to identify and sustainably source the plant material, followed by the isolation and complete structural elucidation of this compound using advanced spectroscopic methods.

Pharmacological and Mechanistic Screening: Pharmacologists would use HTS and other bioassays to screen this compound for various biological activities. nih.gov Once an activity is confirmed, cellular and molecular biologists would investigate the mechanism of action.

Metabolism and Bioavailability Studies: Analytical chemists and microbiologists would work together to study the transformation of this compound by gut microbiota and its subsequent absorption and metabolism in vivo, using the advanced analytical techniques described previously. mdpi.com

Computational Modeling and Synthesis: Computational chemists could perform molecular docking studies to predict protein targets, while synthetic chemists could work on developing methods for the synthesis of this compound or its active metabolites, enabling further study and potential optimization. nih.gov

Integration and Synthesis: Throughout the process, regular interaction and data sharing, facilitated by a leadership team that empowers cross-disciplinary synthesis, would be crucial to interconnect knowledge and generate novel insights that transcend any single field. nih.gov

This integrated approach ensures that knowledge is not siloed, but rather woven together to create a holistic understanding of this compound's potential as a therapeutic agent. nih.gov

Exploration of this compound in New Biological Contexts and Research Models

While research specifically on this compound is limited, studies on closely related compounds and the broader class of ellagitannins provide a roadmap for exploring its potential in new biological contexts.

One of the few direct reports on this compound's activity noted its ability to stimulate peripheral blood monocyte iodination. researchgate.net However, the activities of its structural relatives are more widely reported. Hirtellin B, for instance, has demonstrated potent host-mediated antitumor activity. researchgate.netjst.go.jp Hirtellin A has shown significant cytotoxic effects against various human tumor cell lines. researchgate.net A study on Hirtellin B found it had an IC₅₀ of 14.7 μM against HeLa cervical cancer cells and that its cytotoxic effects were associated with vacuole formation in the cytoplasm and mitochondrial swelling. ncl.edu.tw

These findings strongly suggest that a key area for future this compound research is in oncology . Its potential should be evaluated against a panel of cancer cell lines, and in vivo studies using xenograft models could confirm any antitumor effects. nih.gov

Beyond cancer, a major emerging area for ellagitannin research is in the modulation of fundamental cellular processes like autophagy and mitophagy . mdpi.com Autophagy is a cellular recycling process that degrades damaged organelles and proteins, and its dysfunction is linked to aging and neurodegenerative diseases. preprints.org Urolithin A, a key metabolite of ellagitannins, is a well-documented inducer of autophagy and mitophagy, and has been shown to improve mitochondrial health and extend lifespan in model organisms like C. elegans. nih.govpreprints.org Given that this compound is metabolized into these same classes of compounds, exploring its potential as a modulator of autophagy is a promising new research direction, with implications for age-related diseases and neuroprotection. nih.govmdpi.com

This connects to the gut-brain axis , as gut microbiota-derived metabolites like urolithins are known to be bioactive and may exert neuroprotective effects. nih.govmdpi.com Therefore, investigating this compound's impact on neurological models, such as in vitro models of Alzheimer's or Parkinson's disease, represents another exciting frontier.

Q & A

Q. What documentation is essential for sharing this compound-related data in public repositories?

  • Methodology : Deposit raw spectral data (NMR, MS) in platforms like Zenodo or ChemSpider. Include metadata such as instrument parameters (e.g., NMR frequency, collision energy for MS) and processing software versions. Cite repositories in the methods section .

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